molecular formula C12H25O4P-2 B8793323 Dodecylphosphate

Dodecylphosphate

Cat. No.: B8793323
M. Wt: 264.30 g/mol
InChI Key: TVACALAUIQMRDF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecylphosphate, also known as dodecyl phosphate, is an anionic surfactant widely used in various industrial and scientific applications. It is characterized by its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances. This property makes lauryl phosphate an effective agent in processes such as emulsification, dispersion, and flotation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylphosphate can be synthesized through the reaction of lauryl alcohol with phosphoric acid. The process typically does not require catalysts. The reaction proceeds as follows: [ \text{C}{12}\text{H}{25}\text{OH} + \text{H}3\text{PO}4 \rightarrow \text{C}{12}\text{H}{25}\text{OPO}_3\text{H}_2 + \text{H}_2\text{O} ] The crude product is then purified by recrystallization and characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: In industrial settings, lauryl phosphate is produced on a larger scale using similar synthetic routes. The process involves the continuous addition of lauryl alcohol to phosphoric acid under controlled temperature and pressure conditions. The product is then subjected to purification processes to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: Dodecylphosphate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form lauryl phosphate esters.

    Reduction: Reduction reactions can convert lauryl phosphate into lauryl alcohol and phosphoric acid.

    Substitution: this compound can participate in substitution reactions, where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: this compound esters.

    Reduction: Lauryl alcohol and phosphoric acid.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Dodecylphosphate has a wide range of applications in scientific research:

Mechanism of Action

Dodecylphosphate exerts its effects through its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic molecules. This interaction reduces surface tension and facilitates the formation of micelles. In biological systems, lauryl phosphate can disrupt cell membranes, leading to increased permeability and potential cell lysis .

Comparison with Similar Compounds

Uniqueness: Dodecylphosphate is unique due to its specific phosphate group, which imparts distinct chemical properties compared to other similar surfactants. This uniqueness makes it particularly effective in certain applications, such as mineral flotation and biological sample preparation.

Properties

Molecular Formula

C12H25O4P-2

Molecular Weight

264.30 g/mol

IUPAC Name

dodecyl phosphate

InChI

InChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15)/p-2

InChI Key

TVACALAUIQMRDF-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Further, the thus recovered 1110 g of phosphoric acid (lower layer (1)+lower layer (2)) contained 5.13 mol (503 g) of orthophosphoric acid and 0.01 mol (2.7 g) of monododecyl phosphate. 183 g (1.4 mol) of 75% phosphoric acid at the foods additive grade were supplemented to the recovered phosphoric acid and concentrated in the same manner as described above to obtain 606 g of 105.1% polyphosphoric acid (6.5 mol converted as orthophosphoric acid). The hue of the polyphosphoric acid showed no change at all, in the hue or the like as compared with that in the phosphoric acid used initially. Further, the polyphosphoric acid was used for the reaction in the same manner as above by dropwise addition into the n-hexane solution (243 g) of 243 g (1.3 mol) of dodecyl alcohol and hydrolysis was carried out. As the result of analysis, 1.275 mol (340.5 g) of monododecyl phosphate, 0.012 mol (5.2 g) of didodecyl phosphate and 5.21 mol (510.6 g) of orthophosphoric acid (99.0% alcohol conversion rate).
[Compound]
Name
polyphosphoric acid
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reactant
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reactant
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[Compound]
Name
polyphosphoric acid
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reactant
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Quantity
243 g
Type
reactant
Reaction Step Three
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243 g
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred vessel was added 60 percent w/w of the PEG-5 behenyl phosphate of Example 2 and 40 percent w/w of the lauryl phosphate of Example 1. The vessel contents were heated to 70° C. and allowed to mix for 30 minutes, and then recovered as a mixture of mono- and diester phosphates of PEG-5 behenyl alcohol and lauryl alcohol having an acid value of 169.5 mg KOH.
Name
behenyl phosphate
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0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One

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